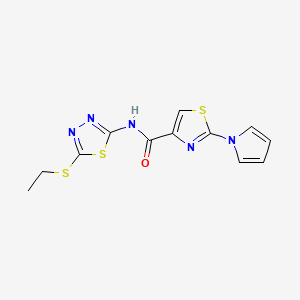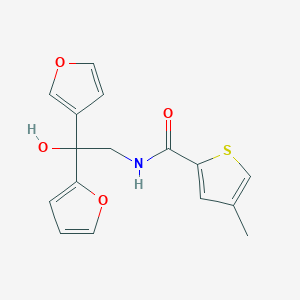![molecular formula C6H7NO3 B2521971 (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2580090-61-3](/img/structure/B2521971.png)
(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a bicyclic structure that is of interest in the field of drug discovery due to its potential as a building block for pharmacologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar bicyclic structures and their synthesis, which can be relevant for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in the provided papers. For instance, an improved synthesis method for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane was developed from trans-4-hydroxy-L-proline, using benzyloxycarbonyl as a protection group for the amine, achieving a 70% overall yield in six steps . Additionally, a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes was developed using common chemicals and a [2+2]-photochemical cyclization . These methods highlight the potential for efficient synthesis routes that could be adapted for the synthesis of (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione.
Molecular Structure Analysis
The molecular structure of azabicyclic compounds is characterized by the presence of nitrogen within the ring structure, which can impart unique chemical properties. The papers describe various azabicyclic derivatives, such as the enantiospecific synthesis of (4R)-1-azabicyclo[2.2.1]heptane ring systems , and the chemoenzymatic synthesis of enantiomeric bicyclo[2.2.1]heptan-2,5-diones . These studies provide a foundation for understanding the stereochemistry and molecular complexity of azabicyclic compounds, which is crucial for the analysis of (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione.
Chemical Reactions Analysis
The chemical reactivity of azabicyclic compounds is influenced by the presence of functional groups and the strain within the bicyclic framework. The papers do not directly address the chemical reactions of (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione, but they do provide insights into the reactivity of similar structures. For example, the use of photochemical cyclization to synthesize 3-azabicyclo[3.2.0]heptanes suggests that light-induced reactions could be a viable pathway for generating complex bicyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic compounds are determined by their molecular structure. While the provided papers do not discuss the specific properties of (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione, they do offer a glimpse into the properties of related compounds. For instance, the high enantiomeric purity achieved in the synthesis of bicyclo[2.2.1]heptan-2,5-diones indicates that similar methods could be used to obtain (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione with desired stereochemical configurations, which would affect its physical properties such as solubility and melting point.
Aplicaciones Científicas De Investigación
Synthesis of Bicyclic Azetidine Derivatives
Research has shown the potential of bicyclic azetidine derivatives for various synthetic applications. Barrett et al. (2002) demonstrated the conversion of (2S)-N-Benzoyl-2-azetidinecarboxylic acid into several derivatives of (5R)-1-azabicycloheptane through a series of chemical reactions, including lactamization, aldol reaction, and reduction. These steps elucidated the versatility of bicyclic compounds in synthesizing complex molecular structures, which could be beneficial for developing novel materials or pharmaceuticals (Barrett, Dozzo, White, & Williams, 2002).
Aza-Prins-Pinacol Reaction
The aza-Prins-pinacol reaction has been utilized for synthesizing 7-azabicyclo[2.2.1]heptanes and facilitating ring expansion to [3.2.1]tropanes. Armstrong and Shanahan (2005) highlighted this approach as a concise entry to azabicyclic targets, showcasing the compound's utility in constructing complex bicyclic frameworks efficiently. This method opens up pathways for developing biologically relevant compounds and highlights the structural versatility of azabicyclic compounds in organic synthesis (Armstrong & Shanahan, 2005).
Synthesis of Enantiopure Analogues
The synthesis of enantiopure analogues of 3-hydroxyproline and other derivatives showcases the importance of (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione in creating restricted analogues of biologically significant molecules. Avenoza et al. (2002) described a synthesis route starting from the Diels–Alder reaction, highlighting the compound's role in producing enantiomerically pure bicyclic acids. This research underlines the compound's significance in synthesizing stereochemically complex molecules, essential for drug discovery and development (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002).
Functional Diversity and Synthesis of γ-Amino Acid Analogues
Garsi et al. (2022) discussed a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, leading to the synthesis of backbone-constrained γ-amino acid analogues. This research highlights the compound's utility in creating functionally diverse molecules, including analogues of FDA-approved drugs, showcasing its potential in medicinal chemistry and drug design (Garsi, Guggari, Deis, Ma, Hocine, & Hanessian, 2022).
Propiedades
IUPAC Name |
(1S,5R)-3-hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(3)6(9)7(5)10/h3-4,10H,1-2H2/t3-,4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIAQJBPJWWFCK-ZXZARUISSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)N(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1C(=O)N(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)
![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2521896.png)

![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)
![6-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2521906.png)

